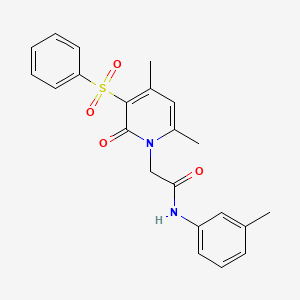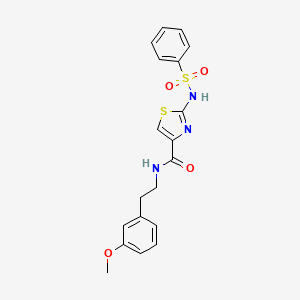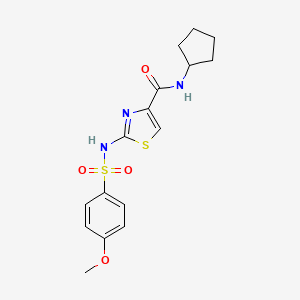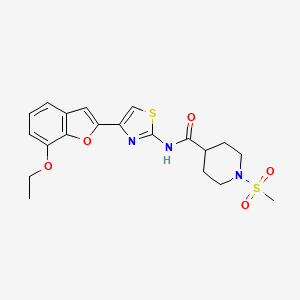
2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide
Overview
Description
2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide, also known as DPA-714, is a novel ligand that has gained significant attention in the field of molecular imaging. This compound is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. The TSPO is involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, and cell apoptosis. Due to its involvement in these processes, the TSPO has been implicated in a number of diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. As a result, DPA-714 has become an important tool for studying the TSPO in these contexts.
Mechanism of Action
2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide works by binding to the TSPO in the outer mitochondrial membrane of cells. This binding activates a signaling pathway that leads to the production of reactive oxygen species (ROS) and the induction of apoptosis. In addition, this compound has been shown to modulate the activity of the immune system by regulating the production of cytokines and chemokines.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, this compound has been shown to modulate the activity of the immune system by regulating the production of cytokines and chemokines. Finally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide in lab experiments is its selectivity for the TSPO. This allows researchers to specifically target cells that overexpress the TSPO, such as cancer cells or cells in the brain of Alzheimer's patients. In addition, this compound can be used in vivo, allowing researchers to study the TSPO in living organisms.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce apoptosis in a variety of cell types, which could limit its use in some experimental contexts. In addition, this compound can be difficult to synthesize, which could limit its availability for use in lab experiments.
Future Directions
There are a number of future directions for research involving 2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide. One area of interest is the role of the TSPO in psychiatric disorders, such as anxiety and depression. Studies have shown that the TSPO is upregulated in the brains of patients with these disorders, and that this compound can be used to selectively target these cells. Another area of interest is the development of new ligands that are more selective and less toxic than this compound. Finally, this compound could be used in combination with other drugs to enhance their efficacy in treating diseases such as cancer and neurodegenerative disorders.
Scientific Research Applications
2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide has been extensively used in scientific research to study the TSPO and its role in various diseases. For example, this compound has been used to investigate the role of the TSPO in cancer. Studies have shown that the TSPO is overexpressed in many types of cancer cells, and that this compound can be used to selectively target these cells. In addition, this compound has been used to study the role of the TSPO in neurodegenerative disorders, such as Alzheimer's disease. Studies have shown that the TSPO is upregulated in the brains of Alzheimer's patients, and that this compound can be used to detect this upregulation in vivo.
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-8-7-9-18(12-15)23-20(25)14-24-17(3)13-16(2)21(22(24)26)29(27,28)19-10-5-4-6-11-19/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGCGKRSSDWQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylsulfonamido)thiazole-4-carboxamide](/img/structure/B3202677.png)


![1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3202698.png)
![3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202715.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3202730.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3202732.png)
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3202738.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B3202739.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3202751.png)
![N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3202763.png)
![4-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3202766.png)
![N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3202772.png)